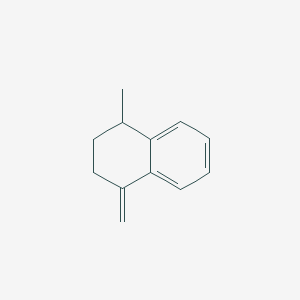
1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-methylene-tetralin, also known by its IUPAC name 1-methyl-4-methylene-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C12H14 . This compound is a derivative of tetralin, featuring a methylene group at the fourth position and a methyl group at the first position. It is primarily used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-methyl-4-methylene-tetralin typically involves the catalytic hydrogenation of naphthalene derivatives. One common method includes the use of nickel catalysts under high-pressure hydrogenation conditions . Another approach involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions using concentrated sulfuric acid . Industrial production methods often employ similar catalytic hydrogenation techniques, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-methylene-tetralin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of fully saturated derivatives.
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-methylene-tetralin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methyl-4-methylene-tetralin involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine . This inhibition can result in various pharmacological effects, including neuroprotection and potential therapeutic benefits in neurodegenerative diseases. Additionally, the compound’s ability to scavenge free radicals and modulate the glutamatergic system contributes to its neuroprotective properties .
Comparison with Similar Compounds
1-Methyl-4-methylene-tetralin can be compared with other similar compounds, such as:
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antiaddictive properties.
The uniqueness of 1-methyl-4-methylene-tetralin lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3 |
InChI Key |
WTPNOCYHOZTSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


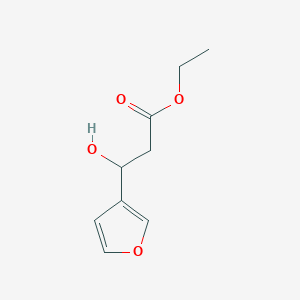
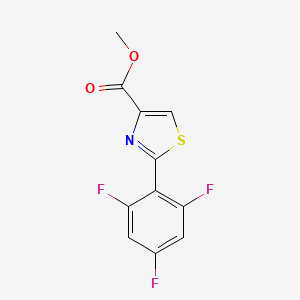
![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)



![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)
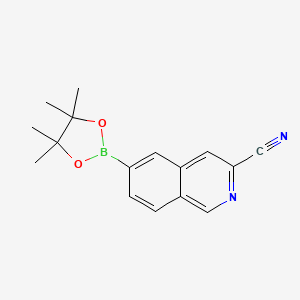
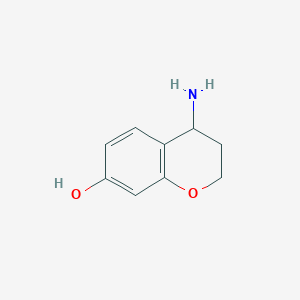
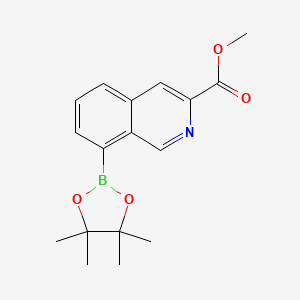
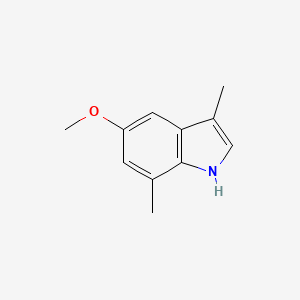
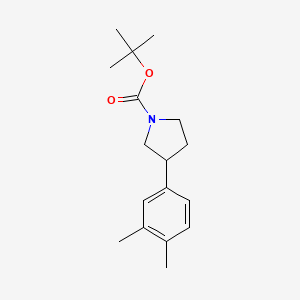

![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
